BenchChemオンラインストアへようこそ!

2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

Data Availability Procurement Risk Biological Characterization

2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone (CAS 2034489-56-8) is a synthetic small molecule (C17H23FN2O3, MW 322.4 g/mol) containing a 2-fluorophenoxy moiety linked via an ethanone bridge to an azetidine ring, which is further substituted with a 4-methoxypiperidine group. Its structure is documented in the PubChem database (CID , confirming its identity for procurement purposes.

Molecular Formula C17H23FN2O3
Molecular Weight 322.38
CAS No. 2034489-56-8
Cat. No. B2908118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone
CAS2034489-56-8
Molecular FormulaC17H23FN2O3
Molecular Weight322.38
Structural Identifiers
SMILESCOC1CCN(CC1)C2CN(C2)C(=O)COC3=CC=CC=C3F
InChIInChI=1S/C17H23FN2O3/c1-22-14-6-8-19(9-7-14)13-10-20(11-13)17(21)12-23-16-5-3-2-4-15(16)18/h2-5,13-14H,6-12H2,1H3
InChIKeyCWHHRKKAENGINU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone (CAS 2034489-56-8): Chemical Identity and Procurement Baseline


2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone (CAS 2034489-56-8) is a synthetic small molecule (C17H23FN2O3, MW 322.4 g/mol) containing a 2-fluorophenoxy moiety linked via an ethanone bridge to an azetidine ring, which is further substituted with a 4-methoxypiperidine group. Its structure is documented in the PubChem database (CID 122243193) [1], confirming its identity for procurement purposes. However, no peer-reviewed publications, patent disclosures, or authoritative biological assay databases were identified for this exact compound. Potential users should note that its pharmacological activity, selectivity profile, and therapeutic relevance remain uncharacterized in the publicly available scientific record [1].

Procurement Risk of 2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone: Why In-Class Analogs Cannot Be Assumed Interchangeable


In the absence of comparative pharmacological data, substituting this compound with a structurally related analog carries a high risk of functional non-equivalence. Small structural variations within the azetidine-piperidine chemotype—such as alterations in the aryloxy substituent, the azetidine N-acyl group, or the piperidine N-substituent—can profoundly impact target binding, selectivity, and ADME properties [1]. For example, the specific combination of a 2-fluorophenoxy acetyl group and a 4-methoxypiperidine found in this compound is not represented in the disclosed JAK1 or c-Met inhibitor patent series, which typically feature distinct substitution patterns [2]. Without matched-pair analysis or head-to-head data, generic substitution on the basis of scaffold similarity alone is scientifically unjustified.

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone


Absence of Published Bioactivity Data as a Key Differentiator for Procurement Decisions

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) returned no quantitative bioactivity data (IC50, Ki, EC50, or % inhibition values) for this compound against any molecular target [1]. This stands in clear contrast to structurally related compounds within the piperidin-4-yl azetidine JAK1 inhibitor series, where compounds such as those described in patent ES2569539T3 have reported JAK1 IC50 values in the sub-micromolar range [2]. The complete absence of activity data for this specific compound means that any procurement for biological assays must be treated as an exploratory and unvalidated use case.

Data Availability Procurement Risk Biological Characterization

Patent Landscape Analysis: Structural Novelty vs. Disclosed Pharmacologically Active Analogs

The structural scaffold of this compound—an azetidine ring bearing a 4-methoxypiperidine substituent and an N-linked 2-(2-fluorophenoxy)acetyl group—was not identified in the exemplified compound lists of the major patent families covering piperidin-4-yl azetidine JAK1 inhibitors (e.g., ES2569539T3, EP2545045) [1]. In these patents, the exemplified compounds typically feature heteroaryl or amide-linked piperidine substituents rather than a simple 4-methoxypiperidine group. This structural distinction implies that the compound occupies a different region of chemical space and may exhibit a distinct biological profile, though no data confirm this.

Structural Novelty Patent Analysis Chemical Space

Predicted Physicochemical Profile vs. CNS-Drug-Like Space Benchmark

The computed properties for this compound (MW 322.4, XLogP3 1.8, HBD 0, HBA 5) [1] place it within the favorable range for CNS drug-likeness, where typical criteria include MW <400 and XLogP 1–4. This contrasts with many bulkier JAK1 azetidine derivatives that exceed MW 450 and logP >3.5 [2]. However, the absence of experimental PAMPA, MDCK-MDR1, or in vivo brain penetration data means this predicted advantage cannot be verified.

Drug-likeness CNS Penetration Physicochemical Properties

Recommended Application Scenarios for 2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone Based on Current Evidence


Exploratory Chemical Biology Probe Screening

Given the complete absence of published bioactivity data [1], this compound is best suited as a chemical probe in exploratory, high-risk screening campaigns where the goal is to discover novel biological activities. Its structural novelty relative to exemplified JAK1 inhibitor patents [2] may offer unexpected target engagement profiles, but users must budget for de novo target identification and selectivity profiling.

Negative Control or Chemoproteomics Bait in Target Deconvolution Studies

The lack of characterized biological activity makes this compound a candidate for use as a negative control in assays involving structurally related active analogs. Alternatively, it could be functionalized as a chemoproteomics bait to identify novel protein targets, provided that the 2-fluorophenoxy and methoxypiperidine motifs do not confer non-specific binding liabilities.

SAR Exploration of Azetidine-Piperidine Scaffolds

For medicinal chemistry groups systematically exploring structure-activity relationships (SAR) around the azetidine-piperidine chemotype, this compound fills a specific substitution gap: the combination of a 4-methoxypiperidine with a 2-(2-fluorophenoxy)acetyl group is not represented in major patent series [2]. Procurement is justifiable as a tool compound to probe the SAR landscape, with the explicit caveat that all activity data must be generated prospectively.

Quote Request

Request a Quote for 2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.